6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolo-thiadiazole core with a 1-phenylpropyl substituent at position 6 and a 2-thienyl group at position 2. The triazolo[3,4-b][1,3,4]thiadiazole scaffold is known for its structural rigidity, aromaticity, and capacity for diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which underpin its pharmacological relevance .
Properties
Molecular Formula |
C16H14N4S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-(1-phenylpropyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4S2/c1-2-12(11-7-4-3-5-8-11)15-19-20-14(13-9-6-10-21-13)17-18-16(20)22-15/h3-10,12H,2H2,1H3 |
InChI Key |
ODFXNYIMNBBYHF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Synthesis
Reacting 2-thienylcarboxylic acid 5 with thiosemicarbazide under reflux in ethanol yields the corresponding acyl thiosemicarbazide 13 (Scheme 5,). Cyclization of 13 with aqueous sodium hydroxide generates 5-(2-thienyl)-4H-1,2,4-triazole-3-thiol 14 , a critical precursor for thiadiazole formation.
Table 1: Reaction Conditions for Thiosemicarbazide Cyclization
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (aq.) | Ethanol/Water | Reflux | 3–5 h | 70–85% |
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100°C | 10 min | 78% |
| NaOH | Ethanol | Reflux | 6 h | 65% |
Thiadiazole Ring Closure
The thiadiazole ring is formed via oxidative cyclization or sulfur incorporation. A validated method involves treating triazole-thiol 15 with chloramine-T in acetic acid, inducing cyclization to yield the triazolo-thiadiazole framework.
Oxidative Cyclization with Chloramine-T
Stirring 15 with chloramine-T in glacial acetic acid at 0–5°C for 2 hours produces 6-(1-phenylpropyl)-3-(2-thienyl)triazolo[3,4-b][1,thiadiazole 16 (Scheme 13,). The reaction proceeds via sulfenamide intermediate formation, followed by intramolecular cyclization.
Table 3: Cyclization Efficiency with Varied Oxidants
| Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|
| Chloramine-T | Acetic Acid | 0–5°C | 82% |
| H₂O₂/HCl | EtOH | RT | 68% |
Alternative Microwave-Assisted Route
Microwave irradiation accelerates key steps, improving efficiency. For example, cyclocondensation of 15 with carbon disulfide under microwave irradiation (300 W, 3–5 minutes) in ethanol yields the target compound in 85% yield (Scheme 13,).
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on NMR, NMR, and HRMS data, with characteristic signals for the thienyl (δ 6.8–7.5 ppm) and phenylpropyl groups (δ 1.2–2.8 ppm) .
Chemical Reactions Analysis
MMV665876 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be fully elucidated. Major products formed from these reactions could provide insights into its pharmacological properties.
Scientific Research Applications
Antimalarial Activity: MMV665876 has demonstrated activity against malaria transmissible stages, including mature gametocytes and early sporogonic forms . Researchers are exploring its potential as a transmission-blocking agent, which could help reduce the spread of malaria.
Beyond Malaria: While its primary focus is malaria, MMV665876’s unique chemical structure may have broader applications. Further research is needed to explore its effects on other diseases or biological processes.
Mechanism of Action
The exact mechanism by which MMV665876 exerts its effects remains an active area of investigation. It likely targets specific molecular pathways within the parasite, disrupting its life cycle. Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Comparison with Similar Compounds
Adamantyl vs. 1-Phenylpropyl Derivatives
- 6-Adamantyl derivatives (e.g., 5a–5f in ): The adamantyl group enhances steric bulk and thermal stability, as evidenced by higher melting points (e.g., 5a: 214–216°C) compared to arylalkyl substituents. Adamantyl-containing analogs demonstrate potent antiproliferative activity against cancer cell lines, likely due to improved hydrophobic interactions with target proteins .
- 6-(1-Phenylpropyl) derivative : The 1-phenylpropyl chain balances lipophilicity and conformational flexibility. Similar alkyl-aryl substituents, such as 6-(3,4-dimethoxybenzyl) (), show moderate anticancer activity (GI₅₀: 5–10 μM), suggesting that the phenylpropyl group may optimize bioavailability without excessive rigidity .
Aromatic vs. Heteroaromatic Substituents
- However, excessive bulk may reduce solubility, as seen in 6-(1-naphthyl)-3-propyl derivatives with predicted logP > 3.5 .
- 6-Pyridyl derivatives (e.g., ): Polar pyridyl groups enhance water solubility but may reduce membrane penetration. For example, 6-phenyl-3-(4-pyridyl) derivatives exhibit IC₅₀ values > 50 μM in cancer assays, indicating weaker efficacy compared to lipophilic analogs .
Substituent Effects at Position 3
2-Thienyl vs. Substituted Phenyl Groups
- 3-(2-Thienyl) derivatives (e.g., ): The thienyl sulfur atom participates in hydrogen bonding and polar interactions. For instance, 6-(2-fluorophenyl)-3-(2-thienyl) derivatives () show enhanced metabolic stability compared to purely phenyl-substituted analogs, attributed to thiophene’s electron-rich nature .
- 3-Substituted phenyl derivatives (e.g., ): Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring improve COX-2 selectivity (IC₅₀: 0.8–1.2 μM) in triazolothiadiazoles, while methyl groups enhance steric complementarity in enzyme binding pockets .
Pharmacological Activity Comparison
- Anticancer Potency : KA39, with a 2,5-dinitrophenyl group at position 6, shows superior activity (GI₅₀: 1.2 μM) due to nitro groups’ electron-withdrawing effects and sulfonamide’s enzyme-targeting capacity .
- Enzyme Inhibition : Adamantyl derivatives () inhibit COX-2 at sub-micromolar levels, outperforming phenylpropyl analogs, which are hypothesized to have lower affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
